Product packaging for 3-Chloro-4-fluoro-3'-methylbenzhydrol(Cat. No.:CAS No. 842140-69-6)

3-Chloro-4-fluoro-3'-methylbenzhydrol

Cat. No.: B1598113
CAS No.: 842140-69-6
M. Wt: 250.69 g/mol
InChI Key: XKMYQLDNGMBQFK-UHFFFAOYSA-N
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Description

Contextualizing Benzhydrols within Organic Chemistry

Benzhydrols, or diphenylmethanols, are a class of secondary alcohols that feature a hydroxyl group attached to a carbon atom which is, in turn, bonded to two phenyl groups. chembk.com This core structure serves as a versatile scaffold in organic synthesis. The reactivity of the hydroxyl group allows for a variety of chemical transformations, including oxidation to the corresponding benzophenones, which are themselves important synthetic intermediates. nih.gov

The general synthesis of benzhydrols can be achieved through several methods, most notably the reduction of the corresponding benzophenones or via the Grignard reaction, where a phenylmagnesium halide is reacted with a benzaldehyde. youtube.com The versatility of the benzhydrol framework makes it a common building block in the synthesis of more complex molecules.

Significance of Halogenated and Methyl-Substituted Aromatic Scaffolds in Modern Research

The introduction of halogen atoms, particularly fluorine and chlorine, onto aromatic rings is a widely employed strategy in medicinal chemistry and materials science. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, with its high electronegativity and small size, can influence the acidity of nearby functional groups and participate in favorable protein-ligand interactions. sigmaaldrich.comgoogle.com Chlorine, being larger and more polarizable, also modulates these properties and is often used as a bioisosteric replacement for a methyl group. google.com

Overview of Research Trajectories for 3-Chloro-4-fluoro-3'-methylbenzhydrol

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. Given the prevalence of halogenated and methylated benzhydrol derivatives in drug discovery, a primary area of investigation would be its potential as a precursor for novel pharmaceutical agents.

The synthesis of this compound would likely involve a Grignard reaction between a Grignard reagent derived from 3-chlorofluorobenzene and 3-methylbenzaldehyde, or the reduction of the corresponding benzophenone, 3-Chloro-4-fluoro-3'-methylbenzophenone. The synthesis of a related precursor, 3-chloro-4-fluorobenzoyl chloride, has been described in patent literature, indicating the feasibility of accessing the necessary starting materials. google.com

Further research would likely focus on characterizing its spectroscopic and crystallographic properties to understand its three-dimensional structure and intermolecular interactions. Investigations into its biological activity could explore its potential as an inhibitor of specific enzymes or as a ligand for various receptors, leveraging the known impact of its constituent functional groups.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted Density (g/cm³)
This compoundC14H12ClFO250.70Not AvailableNot Available
3-Chloro-4-fluorobenzhydrolC13H10ClFO236.67345.4 ± 37.01.291 ± 0.06
4-Chloro-3-fluoro-4'-methylbenzhydrolC14H12ClFO250.70369.1 ± 37.01.3 ± 0.1
3-Fluoro-3'-methylbenzhydrolC14H13FO216.25Not AvailableNot Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClFO B1598113 3-Chloro-4-fluoro-3'-methylbenzhydrol CAS No. 842140-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO/c1-9-3-2-4-10(7-9)14(17)11-5-6-13(16)12(15)8-11/h2-8,14,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMYQLDNGMBQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC(=C(C=C2)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373945
Record name 3-Chloro-4-fluoro-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-69-6
Record name 3-Chloro-4-fluoro-α-(3-methylphenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluoro-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidating the Chemical Reactivity and Transformation Pathways of 3 Chloro 4 Fluoro 3 Methylbenzhydrol

Mechanistic Studies of Hydroxyl Group Derivatization

The secondary hydroxyl group is a primary site for chemical modification in 3-Chloro-4-fluoro-3'-methylbenzhydrol, allowing for the formation of esters, ethers, and the corresponding ketone through oxidation.

Esterification and Etherification Reactions

The conversion of the hydroxyl group into an ester or ether linkage is a fundamental transformation. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst. The Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. youtube.com The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of the benzhydrol.

Etherification can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the steric hindrance around the secondary hydroxyl group in this compound, SN2 reactions with secondary or tertiary alkyl halides may be less efficient and could lead to elimination side products. Alternatively, acid-catalyzed etherification can be employed, where the alcohol reacts with another alcohol molecule or a different alcohol in the presence of an acid catalyst to form a symmetrical or unsymmetrical ether, respectively. google.com

Reaction TypeTypical ReagentsGeneral Conditions
EsterificationCarboxylic acid, Acid chloride, Acid anhydrideAcid catalyst (e.g., H₂SO₄, TsOH), Heat
Etherification (Williamson)Strong base (e.g., NaH), Alkyl halideAnhydrous solvent
Etherification (Acid-catalyzed)Alcohol, Acid catalyst (e.g., H₂SO₄)Heat

Oxidation to Corresponding Benzophenone Analogues

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 3-Chloro-4-fluoro-3'-methylbenzophenone. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions.

Chromium(VI)-based reagents are classic oxidants for this purpose. Reagents such as chromic acid, generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), or pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective. utmb.eduorientjchem.orgirphouse.com The mechanism generally involves the formation of a chromate (B82759) ester, followed by a rate-determining step where a proton is removed from the carbinol carbon, leading to the ketone. Kinetic studies on the oxidation of substituted benzhydrols have shown that the reaction is sensitive to electronic effects on the aromatic rings. utmb.edu

Manganese dioxide (MnO₂) is another common and milder oxidizing agent, particularly effective for benzylic and allylic alcohols. acsgcipr.orgorganic-chemistry.orgrsc.orgyoutube.com The reaction is heterogeneous and is believed to proceed via a radical mechanism on the surface of the MnO₂ particles. acsgcipr.org This method often requires a large excess of the reagent. acsgcipr.org

Oxidizing AgentTypical Reaction ConditionsNotes
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0°C to room temperatureStrong oxidant, can be harsh. ucsc.edu
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Milder than Jones reagent, good for sensitive substrates.
Pyridinium Dichromate (PDC)Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)Similar to PCC, can be used in different solvents. irphouse.com
Manganese Dioxide (MnO₂)Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), or Hexane, RefluxHeterogeneous reaction, often requires a large excess of reagent. acsgcipr.orgorganic-chemistry.org

Aromatic Ring Reactivity and Substituent Effects in this compound

The two aromatic rings of this compound exhibit different reactivities towards substitution reactions due to the distinct electronic effects of their substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the aromatic rings. organic-chemistry.orgyoutube.com The regiochemical outcome is governed by the directing effects of the existing substituents.

On the 3'-methylphenyl ring , the methyl group (-CH₃) is an activating, ortho, para-director due to its electron-donating inductive effect and hyperconjugation. masterorganicchemistry.com Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the methyl group.

On the 3-chloro-4-fluorophenyl ring , the halogen substituents have competing inductive and resonance effects. Both chlorine and fluorine are deactivating due to their strong electron-withdrawing inductive effects, which dominate over their weaker electron-donating resonance effects. masterorganicchemistry.com However, they are still ortho, para-directors because they can stabilize the arenium ion intermediate through resonance. The fluorine atom at position 4 directs incoming electrophiles to the ortho position (position 3, which is blocked, and position 5). The chlorine atom at position 3 directs to its ortho (positions 2 and 4, with 4 being blocked) and para (position 6) positions. The combined effect of both halogens will likely direct incoming electrophiles to the less sterically hindered positions, with a complex mixture of products possible.

RingSubstituentElectronic EffectDirecting EffectPredicted Position of Attack
3'-methylphenyl-CH₃Activating (Inductive, Hyperconjugation)ortho, paraC2', C4', C6'
3-chloro-4-fluorophenyl-ClDeactivating (Inductive > Resonance)ortho, paraC2, C5, C6
3-chloro-4-fluorophenyl-FDeactivating (Inductive > Resonance)ortho, paraC5

Nucleophilic Aromatic Substitution on Halogenated Phenyl Rings

The 3-chloro-4-fluorophenyl ring, being electron-deficient due to the presence of two halogen atoms and the electron-withdrawing effect of the benzhydryl group, is susceptible to nucleophilic aromatic substitution (SₙAr). This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org

In this specific molecule, both chlorine and fluorine can act as leaving groups. Generally, in SₙAr reactions, the rate-determining step is the nucleophilic attack, and the bond to the leaving group is not broken in this step. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. sigmaaldrich.com Consequently, the fluorine atom at the C4 position is often a better leaving group than the chlorine atom at the C3 position. Nucleophilic attack is favored at the position para to the activating group (in this case, the rest of the molecule can be considered as such) and also at the position with the better leaving group. Therefore, nucleophilic substitution is most likely to occur at the C4 position, replacing the fluorine atom. Common nucleophiles for such reactions include amines, alkoxides, and thiolates. beilstein-journals.orgnih.gov

Stereochemical Aspects of this compound Reactions

The central carbon atom of this compound, bonded to four different groups (a hydrogen atom, a hydroxyl group, a 3-chloro-4-fluorophenyl group, and a 3'-methylphenyl group), is a chiral center. This means the molecule exists as a pair of enantiomers.

Reactions involving the chiral center can have stereochemical consequences. For instance, reactions at the hydroxyl group, if they proceed through a mechanism that does not break any bonds to the chiral center (e.g., O-H bond cleavage), will occur with retention of configuration. However, if a reaction proceeds via an Sₙ1-type mechanism at the benzylic carbon, it would lead to a racemic mixture of products due to the formation of a planar carbocation intermediate. Sₙ2 reactions at the chiral center would proceed with inversion of configuration.

Reactions that occur on the aromatic rings, away from the chiral center, will generally not affect the existing stereocenter. However, if such a reaction introduces a new stereocenter into the molecule, a mixture of diastereomers will be formed. masterorganicchemistry.com The relative amounts of these diastereomers may be influenced by the steric hindrance imposed by the existing chiral center.

Chiral Resolution and Enantioselective Transformations

The presence of a stereocenter at the carbinol carbon in this compound means it exists as a pair of enantiomers. The separation and selective synthesis of these enantiomers are of significant interest for various applications.

Chiral Resolution:

Classical resolution techniques can be employed to separate the racemic mixture of this compound. This typically involves the formation of diastereomeric esters or ethers by reacting the benzhydrol with a chiral resolving agent, such as a chiral carboxylic acid or its derivative. The resulting diastereomers can then be separated by conventional methods like fractional crystallization or chromatography, followed by the hydrolysis of the separated diastereomers to yield the individual enantiomers.

Enzymatic resolution offers a greener and often more efficient alternative. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one.

Enantioselective Synthesis:

The asymmetric reduction of the corresponding prochiral ketone, 3-chloro-4-fluoro-3'-methylbenzophenone, is a more direct and elegant approach to obtaining enantiomerically enriched this compound. Several catalytic systems have been developed for the enantioselective reduction of benzophenones and related diaryl ketones.

One prominent method involves the use of chiral catalysts derived from amino alcohols in conjunction with a reducing agent. These catalysts can coordinate to the ketone and the reducing agent in a way that directs the hydride transfer to one face of the carbonyl group, leading to the preferential formation of one enantiomer.

Microbial transformations represent another powerful tool for enantioselective synthesis. niscpr.res.in Various microorganisms, such as strains of Rhizopus arrhizus, have been shown to reduce diaryl ketones to the corresponding (S)-diarylmethanols with high enantioselectivity. niscpr.res.in This biocatalytic approach is advantageous due to its operational simplicity and environmentally friendly conditions. niscpr.res.in

Below is a hypothetical data table summarizing potential enantioselective reduction methods for producing this compound, based on established methodologies for similar diarylmethanols. nih.govacs.org

Catalyst/MethodReducing AgentSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
(R)-CBS CatalystBH₃·SMe₂THF-209295 (R)
Rhizopus arrhizusGlucoseWater/Buffer3085>98 (S)
Chiral Amino Thiol CatalystEt₂ZnToluene09097 (S)
Noyori's CatalystH₂ (5 atm)Ethanol259599 (R)

Diastereoselective Synthesis of Advanced Derivatives

Further functionalization of this compound can lead to the creation of a second stereocenter, resulting in diastereomeric products. The control of this subsequent stereochemistry is a key challenge in the synthesis of complex molecules.

For instance, reactions involving the hydroxyl group or the aromatic rings can be influenced by the existing stereochemistry at the benzylic position. In substrate-controlled diastereoselective reactions, the chiral center in the starting material directs the approach of the incoming reagent to a specific face of the molecule.

One example of creating advanced derivatives is through diastereoselective substitution reactions. By activating the hydroxyl group of one enantiomer of this compound, for example by converting it into a good leaving group, subsequent nucleophilic substitution can proceed with a degree of diastereoselectivity. The stereochemical outcome will depend on the reaction mechanism (SN1 or SN2) and the nature of the nucleophile and solvent.

Another avenue is the diastereoselective addition to one of the aromatic rings, which could be achieved through directed ortho-metalation, followed by quenching with an electrophile. The bulky benzhydryl group can influence the regioselectivity and stereoselectivity of such transformations.

The following table presents hypothetical examples of diastereoselective reactions starting from an enantiomerically pure (R)-3-Chloro-4-fluoro-3'-methylbenzhydrol to form advanced derivatives with a new stereocenter.

ReactionReagentCatalyst/ConditionsProduct Diastereomeric Ratio (d.r.)
Epoxidation of an introduced allyl groupm-CPBACH₂Cl₂75:25
Directed ortho-metalation and alkylation1. n-BuLi, TMEDA; 2. CH₃ITHF, -78 °C85:15
Sharpless Asymmetric DihydroxylationAD-mix-βt-BuOH/H₂O>95:5
Michael Addition to an α,β-unsaturated esterMethyl acrylateNaOEt, EtOH80:20

Advanced Analytical and Spectroscopic Characterization Techniques in 3 Chloro 4 Fluoro 3 Methylbenzhydrol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For 3-Chloro-4-fluoro-3'-methylbenzhydrol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary.

1D NMR (¹H, ¹³C, ¹⁹F) Chemical Shift and Coupling Constant Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each aromatic and aliphatic proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methyl group. The multiplicity of the signals (singlet, doublet, triplet, etc.) and the coupling constants (J values) would reveal the connectivity of protons on the aromatic rings.

¹³C NMR: The carbon NMR spectrum would provide the number of unique carbon environments. The chemical shifts of the carbons in the chloro-fluoro-substituted ring would be significantly different from those in the methyl-substituted ring. The carbon attached to the fluorine atom would likely exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom, and its coupling to adjacent protons would provide further structural confirmation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data (Illustrative)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methine (CHOH)--
Methyl (CH₃)--
Aromatic CHs--
Quaternary Cs--
No experimental data is available to populate this table.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton (H-H) correlations within the same spin system, confirming the relative positions of protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the two aromatic rings through the methine carbon and for assigning the quaternary carbon signals.

Vibrational Spectroscopy for Conformational and Bonding Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy Investigations

The FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group, C-H stretches of the aromatic and methyl groups, C=C stretching vibrations of the aromatic rings, and the C-O stretch of the alcohol. The C-Cl and C-F stretching vibrations would also be present in the fingerprint region.

Interactive Data Table: Expected FT-IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch-
Aromatic C-H Stretch-
Aliphatic C-H Stretch-
C=C Aromatic Stretch-
C-O Stretch-
C-F Stretch-
C-Cl Stretch-
No experimental data is available to populate this table.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would complement the FT-IR data. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum. This technique would be particularly useful for analyzing the skeletal vibrations of the molecule.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry would be used to determine the molecular weight and to study the fragmentation pattern of the molecule, which can provide further structural information. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragment ions, with a ratio of approximately 3:1 for the (M) and (M+2) peaks.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z ValuePossible Fragment
-[M]⁺ (Molecular Ion)
-[M+2]⁺
-Loss of H₂O
-Loss of Cl
-Loss of C₇H₇ (tropyllium ion)
No experimental data is available to populate this table.

Advanced Chromatographic Separations for Purity Assessment and Isomer Analysis

Chromatographic techniques are paramount in the analysis of this compound, enabling both the assessment of its purity and the resolution of its enantiomers. Given its chiral nature, arising from the stereogenic center at the hydroxyl-bearing carbon, methods that can distinguish between the (R)- and (S)-enantiomers are of particular importance.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for determining its purity and for the enantioselective separation of its stereoisomers.

Chiral Stationary Phases (CSPs): The key to resolving the enantiomers of this compound lies in the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose, are widely recognized for their broad enantiorecognition capabilities for a diverse range of chiral compounds, including benzhydrol derivatives. chromatographyonline.com Stationary phases such as cellulose tris(3-chloro-4-methylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated significant success in separating complex racemic mixtures. chromatographyonline.comwindows.net The selection of a CSP with chlorinated phenyl groups can enhance interactions with halogenated analytes, potentially improving resolution for this specific compound. hplc.eu

Mobile Phase Optimization: The choice of mobile phase is crucial and is typically optimized in normal-phase, polar-organic, or reversed-phase modes to achieve the best separation. For polysaccharide-based CSPs, normal-phase conditions often employ mixtures of an alkane (e.g., n-hexane) with an alcohol (e.g., isopropanol) as a polar modifier. nih.gov The addition of small amounts of additives like diethylamine (B46881) (DEA) for basic compounds or acetic acid (HAc) for acidic compounds can improve peak shape and resolution. windows.net

A hypothetical, optimized HPLC method for the chiral separation of this compound is presented in the table below.

Table 1: Illustrative HPLC Method Parameters for Chiral Analysis

ParameterValue
Column Cellulose tris(3-chloro-4-methylphenylcarbamate) coated on 5 µm silica
Dimensions 250 mm x 4.6 mm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL
Sample Conc. 1.0 mg/mL in mobile phase
Expected Retention (R)-enantiomer: ~8.5 min; (S)-enantiomer: ~10.2 min
Resolution (Rs) > 2.0

This table is generated based on typical parameters for chiral separations of related compounds and is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, a derivatization step is typically required to convert it into a more volatile species suitable for GC analysis.

Derivatization: Silylation is a common derivatization technique for compounds containing hydroxyl groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte.

GC-MS Analysis: The derivatized compound can then be analyzed by GC-MS. The gas chromatograph separates the TMS-ether of this compound from other volatile impurities. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that serves as a chemical fingerprint. wisc.edu

The mass spectrum is characterized by a molecular ion peak (M+) and various fragment ions. The presence of chlorine and fluorine atoms can be identified by the characteristic isotopic patterns. A compound with one chlorine atom will exhibit an M+ and an M+2 peak with an intensity ratio of approximately 3:1. libretexts.org Fragmentation of the TMS-derivatized benzhydrol would likely involve cleavage of the C-O bond and fragmentation of the aromatic rings. Common fragment ions would include those corresponding to the substituted benzoyl and phenyl moieties. whitman.edu

Table 2: Predicted GC-MS Data for TMS-Derivatized this compound

ParameterDescription
Derivatizing Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 150°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Expected m/z of [M-TMS]+ Fragment corresponding to the loss of the trimethylsilyl group
Characteristic Fragments Ions corresponding to [Cl-F-C6H3-CH]+, [CH3-C6H4-CH]+, and other aromatic ring fragments

This table presents hypothetical data based on standard GC-MS analysis of similar derivatized compounds.

X-ray Crystallography for Solid-State Molecular Architecture

Expected Molecular Conformation: For a substituted benzhydrol like this, the two aromatic rings would not be expected to be coplanar. The dihedral angle between the planes of the 3-chloro-4-fluorophenyl ring and the 3'-methylphenyl ring would likely be significant to minimize steric hindrance. The C-O bond length of the secondary alcohol and the C-Cl and C-F bond lengths would be consistent with standard values for such substituted aromatic systems.

Intermolecular Interactions: In the crystalline state, it is anticipated that the molecules would be held together by a network of intermolecular forces. Hydrogen bonding involving the hydroxyl group is a primary expected interaction, where the hydroxyl hydrogen acts as a donor and an oxygen or fluorine atom of a neighboring molecule acts as an acceptor. nih.gov Additionally, weaker interactions such as C-H···π interactions, π-π stacking between the aromatic rings, and halogen bonds (C-Cl···X or C-F···X) would likely play a significant role in stabilizing the crystal lattice. mdpi.com

Table 3: Predicted Crystallographic Parameters and Interactions

ParameterPredicted Feature
Crystal System Likely monoclinic or orthorhombic
Key Dihedral Angle Significant twist between the two phenyl rings
Primary Interaction Intermolecular O-H···O or O-H···F hydrogen bonding
Secondary Interactions C-H···π, π-π stacking, and potential C-Cl···Cl or C-F···O contacts
Packing Motif Formation of hydrogen-bonded chains or layers

This table is a predictive summary based on the crystallographic analysis of analogous substituted aromatic and benzhydrol compounds.

Computational and Theoretical Investigations on 3 Chloro 4 Fluoro 3 Methylbenzhydrol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic nature and stability of a molecule. These methods provide a detailed picture of the electron distribution and energy landscape.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the ground-state properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, electronic structures, and energies. For 3-Chloro-4-fluoro-3'-methylbenzhydrol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation.

Key electronic properties that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For substituted aromatic compounds, the nature and position of the substituents significantly modulate this gap.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p)) (Note: The following data is illustrative and based on typical values for analogous compounds.)

Property Predicted Value
Total Energy -1250.5 Hartree
Dipole Moment 2.5 Debye
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for studying excited states and reaction energetics. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate results.

For this compound, ab initio calculations could be used to investigate its behavior upon electronic excitation, which is relevant for understanding its photophysical properties. Furthermore, these methods can model reaction pathways, such as the oxidation of the benzhydrol to the corresponding benzophenone, providing insights into the transition state structures and activation energies. A study on the oxidation of para-substituted benzhydrols, for instance, determined activation parameters for the decomposition of intermediate complexes researchgate.netnih.gov.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed understanding of conformational changes and intermolecular interactions. nih.gov For a flexible molecule like this compound, MD simulations can explore the potential energy surface to identify various stable and metastable conformations and the energy barriers between them.

Simulations would likely reveal the rotational freedom around the C-C bonds connecting the phenyl rings to the central carbinol carbon. The interactions of the substituents with each other and with the hydroxyl group will dictate the preferred conformations in different environments. MD simulations in various solvents can also elucidate the nature of solute-solvent interactions and their impact on the conformational equilibrium. Studies on similar molecules have shown that interactions with hydrophobic and hydrogen-bonding residues are critical in determining binding modes in biological systems. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, the following spectroscopic properties can be calculated:

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted shifts would be sensitive to the electronic environment of each nucleus, influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the methyl group. Theoretical calculations on related structures like 3-chloro-4-fluoronitrobenzene (B104753) have shown good agreement between computed and experimental NMR chemical shifts. researchgate.netacs.orgresearchgate.net

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the O-H stretch of the alcohol, C-H stretches of the aromatic rings, and the C-Cl and C-F stretches. For example, in a study of 3-chloro-4-fluoronitrobenzene, the C-F stretching mode was experimentally measured around 1171 and 722 cm⁻¹, and the calculated values were in a similar range. researchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative and based on typical values for analogous compounds.)

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretching ~3600
Aromatic C-H Stretching 3000-3100
Aliphatic C-H Stretching 2850-2960
C=C (aromatic) Stretching 1450-1600
C-F Stretching 1100-1250

Reactivity Descriptors and Reaction Pathway Modeling

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to model the pathways of chemical reactions.

Fukui functions and Molecular Electrostatic Potential (MEP) maps are reactivity descriptors derived from the electron density that help in identifying the most reactive sites in a molecule.

The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. It helps to distinguish between nucleophilic (electron-donating) and electrophilic (electron-accepting) sites. For this compound, the oxygen atom of the hydroxyl group and the electron-rich regions of the phenyl rings are expected to be potential nucleophilic sites, while the carbinol carbon and the carbon atoms attached to the halogens would be more electrophilic.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen and fluorine atoms due to their high electronegativity, and a positive potential around the hydroxyl hydrogen and the aromatic protons. Such analyses are crucial for understanding intermolecular interactions and predicting reaction mechanisms.

Biological and Pharmacological Investigations of 3 Chloro 4 Fluoro 3 Methylbenzhydrol and Its Derivatives

Exploration of Biological Activities and Potential Therapeutic Applications

The unique substitution pattern of 3-Chloro-4-fluoro-3'-methylbenzhydrol, featuring a halogenated phenyl ring and a methylated phenyl ring attached to a central carbinol, suggests a range of potential biological interactions. The exploration of such compounds is often driven by the quest for novel therapeutic agents with improved efficacy and selectivity.

Antimicrobial Activity Studies

The benzhydrol scaffold has been investigated for its potential antimicrobial properties. Research into mono- and di-methyl substituted benzhydrols has shown that these compounds can exhibit inhibitory activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts. allenpress.com A study on twelve mono-methyl and symmetrical di-methyl substituted benzhydrols and benzophenones revealed that most of the tested compounds demonstrated some level of antimicrobial activity. allenpress.com Notably, ortho-methylbenzophenone, meta-dimethylbenzophenone, and para-dimethylbenzhydrol showed significant inhibition. allenpress.comresearchgate.net Conversely, ortho-methylbenzhydrol and para-methylbenzhydrol were among the few compounds that lacked any antimicrobial effect. allenpress.comresearchgate.net

This suggests that the position of the methyl group on the phenyl ring is a critical determinant of antimicrobial efficacy. For this compound, the presence of the 3'-methyl group, combined with the chloro and fluoro substitutions, could modulate its antimicrobial profile. The electronic effects of the halogens might enhance the compound's ability to interact with microbial targets. Further screening of this specific compound against a panel of pathogenic bacteria and fungi would be necessary to ascertain its antimicrobial potential.

Table 1: Antimicrobial Activity of Selected Substituted Benzhydrols

Compound Activity Reference
ortho-methylbenzhydrol Inactive allenpress.com
para-methylbenzhydrol Inactive allenpress.com
para-dimethylbenzhydrol Active allenpress.comresearchgate.net
meta-dimethylbenzophenone Active allenpress.comresearchgate.net
ortho-methylbenzophenone Active allenpress.comresearchgate.net

Anticancer Research Applications

Benzhydrol derivatives have been explored as potential anticancer agents. For instance, benzhydrol-type analogs of 1'-acetoxychavicol acetate (B1210297) (ACA) have been developed as inhibitors of human leukemia HL-60 cell growth. nih.gov One such analog, containing an anthracenyl moiety, demonstrated potent inhibitory activity with an IC50 value of 0.12 μM. nih.gov Furthermore, studies on other heterocyclic structures incorporating benzhydrol-like motifs have shown promising results. For example, certain 2-substituted benzimidazole (B57391) derivatives have exhibited antitumor activity against various human cancer cell lines, including hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116), with IC50 values below 10 μg/ml. capes.gov.br The introduction of electron-donating groups in some pyrrole (B145914) derivatives has been shown to increase their anti-cancer activity. nih.gov

Given these findings, this compound could be a candidate for anticancer research. The chloro and fluoro substituents can alter the electronic properties and lipophilicity of the molecule, potentially influencing its interaction with biological targets involved in cancer progression. The 3'-methyl group could also play a role in the compound's activity. Therefore, evaluating this compound in various cancer cell line screens is a logical step in exploring its therapeutic potential.

Neurological Target Engagement (e.g., Monoamine Oxidase-B Inhibition)

A significant area of investigation for benzhydrol-related structures is their potential to modulate neurological targets. Monoamine oxidase (MAO) enzymes, particularly MAO-B, are important targets in the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov Several studies have demonstrated that derivatives of various heterocyclic systems can act as potent and selective MAO-B inhibitors. nih.gov For instance, certain benzimidazole chalcone (B49325) derivatives have shown higher inhibitory activity against MAO-B than MAO-A, with one compound exhibiting an IC50 value of 0.80 μM and high selectivity for MAO-B. kci.go.krresearchgate.net The presence of a halogen group, particularly chlorine, at the ortho-position of a phenyl ring was found to enhance MAO-B inhibition. kci.go.krresearchgate.net

The structure of this compound, with its halogenated phenyl ring, suggests that it could potentially interact with the active site of MAO-B. The chlorine and fluorine atoms can form specific interactions, such as halogen bonds, which are increasingly recognized for their importance in ligand-protein binding. Molecular docking studies of other inhibitor classes have indicated that such interactions can be crucial for potent and selective inhibition. researchgate.netpensoft.net Therefore, investigating the inhibitory activity of this compound and its derivatives against MAO-A and MAO-B would be a valuable line of inquiry.

Table 2: MAO-B Inhibitory Activity of Selected Compounds

Compound Class Key Findings Reference
Benzimidazole chalcones Halogen substitution enhances MAO-B inhibition; ortho-chloro derivative most potent. kci.go.krresearchgate.net
Indole and benzofuran (B130515) derivatives Selective MAO-B inhibitors with Ki values in the nanomolar to micromolar range. nih.gov
Pyridazinobenzylpiperidine derivatives 3-chloro substituted derivative showed potent and selective MAO-B inhibition (IC50 = 0.203 μM). mdpi.com

Enzyme-Catalyzed Reaction Studies Involving Benzhydrol Scaffolds

The benzhydrol moiety itself is a substrate for various enzymatic reactions, particularly oxidation. Studies on the oxidation of para-substituted benzhydrols by different oxidizing agents have provided insights into the kinetics and mechanisms of these reactions. niscpr.res.inscirp.orgresearchgate.netresearchgate.net For example, the oxidation of benzhydrols to their corresponding benzophenones often follows Michaelis-Menten kinetics, indicating the formation of an enzyme-substrate complex. niscpr.res.in The electronic effects of substituents on the phenyl ring have been shown to influence the rate of these reactions. scirp.org

These studies are crucial for understanding the metabolic fate of benzhydrol-containing compounds within a biological system. For this compound, its metabolism would likely involve oxidation of the carbinol group to a ketone. The presence of the electron-withdrawing chloro and fluoro groups, as well as the electron-donating methyl group, would influence the rate and regioselectivity of such enzymatic transformations. Understanding these metabolic pathways is essential for the development of any potential therapeutic agent.

Mechanistic Elucidation of Biological Interactions

To fully understand the potential of this compound as a therapeutic agent, it is crucial to elucidate the molecular mechanisms underlying its biological activities. This involves studying its interactions with specific biological targets at the atomic level.

Receptor Binding Studies and Ligand-Protein Docking Simulations

Receptor binding assays are fundamental in determining the affinity of a ligand for its target receptor. labome.comsigmaaldrich.commerckmillipore.comnih.gov These assays, often using radiolabeled ligands, allow for the quantification of binding affinity (Kd) and receptor density (Bmax). sigmaaldrich.com For a novel compound like this compound, competitive binding assays could be employed to determine its ability to displace known ligands from their receptors.

In parallel with experimental assays, computational methods such as ligand-protein docking simulations are invaluable tools for predicting and understanding the binding modes of small molecules within the active sites of proteins. pensoft.netnih.govresearchgate.netnih.gov These simulations can provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. For instance, molecular docking studies of benzhydrazide derivatives have been used to evaluate their binding affinities within the active sites of MAO-B and acetylcholinesterase. pensoft.net

For this compound, docking studies could be performed on various potential targets, including microbial enzymes, cancer-related proteins, and neurological receptors like MAO-B. These simulations would help to rationalize any observed biological activity and guide the design of more potent and selective derivatives. The chloro and fluoro substituents would be of particular interest in these simulations, as they can participate in specific halogen bonding interactions that are not possible with non-halogenated analogs.

Cellular Pathway Modulation Investigations

The benzhydrol framework is a key component in many compounds that interact with a wide range of biological targets. Derivatives of this structure have been shown to modulate cellular pathways involved in cancer, inflammation, and infectious diseases.

For instance, certain benzhydrol derivatives have been investigated for their ability to inhibit the NF-κB (nuclear factor kappa B) pathway. nih.gov This pathway is crucial in regulating immune responses, inflammation, and cell survival, and its dysregulation is implicated in various cancers. Studies on 1'-acetoxychavicol acetate (ACA) analogues with a benzhydrol skeleton have demonstrated growth-inhibitory effects on multiple myeloma cells by inactivating the NF-κB pathway. nih.gov

Furthermore, the diarylmethane core is a known feature of molecules that can interact with various receptors and enzymes. For example, benzhydrol-oxaborole hybrid compounds were designed as inhibitors of Leucyl-tRNA synthetase (LeuRS) in Streptococcus pneumoniae, an essential enzyme in protein translation, making it a target for novel antibacterial agents. nih.gov The benzhydrol moiety in these hybrids plays a crucial role in positioning the molecule within the enzyme's editing domain. nih.gov

Given these precedents, it is plausible that this compound and its derivatives could be investigated for activity in similar pathways, where the specific substitutions would fine-tune potency and selectivity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of a molecule like this compound is significantly influenced by its substituent groups. The chloro, fluoro, and methyl groups each impart distinct properties that affect how the molecule interacts with biological systems.

Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into drug candidates to modulate their pharmacological properties. nih.gov The introduction of chlorine and fluorine onto the phenyl rings of the benzhydrol scaffold can have several effects:

Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups, which can alter the acidity of the benzhydrol's hydroxyl group and influence its ability to form hydrogen bonds with biological targets. researchgate.net

Lipophilicity: Halogenation generally increases a molecule's lipophilicity (fat solubility), which can enhance its ability to cross cell membranes and improve oral absorption. However, the effect varies, with fluorine causing a smaller increase in lipophilicity compared to chlorine.

Metabolic Stability: The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, can block sites of metabolic oxidation, thereby increasing the drug's half-life.

Binding Interactions: Halogen atoms can participate in specific "halogen bonds" with electron-donating atoms (like oxygen or nitrogen) in a protein's active site, potentially increasing binding affinity and potency. researchgate.netnih.gov

In studies of related heterocyclic compounds like benzoxazoles and benzimidazoles, the presence of a chlorine atom was shown to enhance activity against certain microbes, such as the enteric Gram-negative rod P. aeruginosa. esisresearch.org Conversely, in some cannabinoid analogs, substituting a hydroxyl group with fluorine had a detrimental effect on receptor binding, highlighting that the impact of halogenation is highly context-dependent. nih.gov

Table 1: Comparative Antimicrobial Activity of Halogenated vs. Non-Halogenated Analogs Data below is illustrative of the general impact of halogenation on bioactivity in related compound classes and not specific to this compound.

Compound ClassParent Compound (Activity)Halogenated DerivativeChange in ActivityReference
BenzoxazoleModerate activity vs. P. aeruginosa5-Chloro-benzoxazoleEnhanced Activity esisresearch.org
Δ8-THC AnalogHigh CB1 Receptor Binding1-Fluoro-1-deoxy-Δ8-THCSignificantly Decreased Binding nih.gov
Pestalotiopsis MetaboliteAntibacterial ActivityPestalachloride D (Chlorinated)Potent Antibacterial Activity nih.gov

The methyl group on the second phenyl ring (the 3'-position) also plays a critical role in defining the molecule's pharmacological profile:

Steric Effects: The methyl group adds bulk, which can either promote a specific, favorable conformation for receptor binding or, conversely, cause steric hindrance that prevents binding. Its position is key; a meta-substitution (3'-position) will have a different steric impact than an ortho or para substitution.

Lipophilicity: Like halogens, a methyl group increases lipophilicity, which can affect absorption, distribution, and the ability to penetrate biological barriers like the blood-brain barrier.

Metabolic Effects: Methyl groups can be sites of metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. While this can lead to deactivation and clearance, in some cases, it can also lead to the formation of active metabolites.

In studies of N-sulfonylhydrazones, N-methylated analogs were found to be more readily metabolized by CYP enzymes and showed enhanced brain penetration compared to their non-methylated counterparts. nih.gov

Role as a Synthetic Intermediate in Active Pharmaceutical Ingredient (API) Development

The structure of this compound makes it a valuable building block, or intermediate, for the synthesis of more complex molecules with potential therapeutic applications. wikipedia.org

Benzhydrol and its derivatives are common starting materials for a variety of APIs. wikipedia.orgechemi.com They are used in the synthesis of antihistamines, antiallergenic agents, and antihypertensive drugs. wikipedia.org The benzhydryl group is a core structural feature in many well-known histamine (B1213489) H1 antagonists, such as diphenylhydramine. lgcstandards.com The hydroxyl group of the benzhydrol is a reactive site that can be easily modified or replaced, allowing for the attachment of other functional groups to build more complex drug molecules.

A scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of new compounds for screening. The this compound structure serves as a decorated scaffold, offering a three-dimensional framework that can be systematically modified. su.ac.thacs.org Drug discovery programs can use this scaffold to:

Explore how different functional groups attached to the hydroxyl position affect biological activity.

Synthesize a focused library of compounds to optimize binding to a specific biological target.

Develop new chemical entities with improved potency, selectivity, or pharmacokinetic properties compared to existing drugs.

The benzhydrol scaffold has been used to design antituberculosis agents and inhibitors of various enzymes, demonstrating its versatility in generating novel drug candidates. nih.govsu.ac.th

Future Research Directions and Advanced Applications of 3 Chloro 4 Fluoro 3 Methylbenzhydrol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 3-Chloro-4-fluoro-3'-methylbenzhydrol offers opportunities to implement modern, sustainable chemical practices that minimize environmental impact and enhance efficiency.

Green Chemistry Approaches for Reduced Environmental Impact

Future synthetic strategies for this compound and its analogs should prioritize the principles of green chemistry. Traditional methods for creating benzhydrols often involve multi-step processes with hazardous reagents and solvents. Green chemistry seeks to address these issues by designing more cost-effective and environmentally benign processes. uni-muenchen.denih.gov This can involve the use of novel, recyclable, and environmentally friendly catalysts and solvents. uni-muenchen.de The development of such methods is highly desirable in the current pharmaceutical market to reduce waste and improve safety. uni-muenchen.denih.gov For instance, research into the synthesis of related structures like fluoroquinolones has demonstrated the successful application of green chemistry principles to improve reaction rates and yields while using safer materials. nih.gov

Key areas for development could include:

Catalyst Innovation: Employing reusable, non-toxic catalysts to replace traditional stoichiometric reagents.

Solvent Selection: Utilizing water, supercritical fluids, or biodegradable solvents to reduce reliance on volatile organic compounds.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Design syntheses to avoid waste generation.
Atom Economy Maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Synthesis Use and generate substances that possess little or no toxicity to human health and the environment.
Safer Solvents & Auxiliaries Minimize or eliminate the use of auxiliary substances (e.g., solvents, separating agents).
Energy Efficiency Conduct synthetic methods at ambient temperature and pressure.
Use of Renewable Feedstocks Utilize raw materials which are renewable rather than depleting.
Reduce Derivatives Minimize or avoid unnecessary derivatization (use of blocking groups, protection/deprotection).
Catalysis Use catalytic reagents (as selective as possible) in preference to stoichiometric reagents.

Flow Chemistry and Continuous Synthesis Paradigms

Flow chemistry, or continuous-flow synthesis, presents a transformative approach for producing fine chemicals and pharmaceuticals. allenpress.com This technology allows for the synthesis of target compounds under precisely controlled and milder conditions. mdpi.com Its adoption in both academic and industrial settings is driven by benefits such as increased automation, enhanced safety due to containment, superior heat and mass transfer, and the potential for in-line monitoring and purification. derpharmachemica.com The synthesis of various complex molecules, including those with a benzhydrol backbone, has been shown to be more efficient in flow reactors compared to traditional batch processes, often resulting in higher yields and better selectivity. derpharmachemica.com

For a multi-step synthesis of this compound, a continuous-flow setup could integrate several reaction steps without the need to isolate and purify intermediates, significantly streamlining the process. mdpi.com This approach has been successfully applied to the synthesis of other complex molecules, demonstrating its potential for rapid and sustainable production. nih.gov

Advanced Computational Design and Screening Strategies

Computational methods are indispensable in modern chemical and drug discovery, offering rapid and cost-effective ways to design and screen novel compounds for desired properties.

De Novo Drug Design and Virtual Screening for New Bioactive Compounds

The this compound scaffold can serve as a starting point for de novo drug design and virtual screening campaigns. These computational techniques are used to explore vast chemical spaces and identify new molecules with high potential to bind to a specific biological target, such as a protein receptor or enzyme. nih.govresearchgate.net

De Novo Design: This involves building new molecular structures from scratch or by modifying existing ones. Algorithms can generate novel derivatives of this compound with optimized binding affinities and pharmacokinetic properties. nih.gov

Virtual Screening: This technique involves computationally screening large libraries of virtual compounds against a biological target to identify potential "hits." researchgate.net Pharmacophore modeling, a key component of this process, identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. fiveable.medntb.gov.uanih.gov By creating a pharmacophore model based on the this compound structure, researchers can efficiently search for other compounds that fit this model. fiveable.memdpi.com Molecular docking studies can then predict the binding mode and affinity of these hits to the target protein. walshmedicalmedia.comnih.govresearchgate.netukm.my

Computational TechniqueApplication for this compound
De Novo Drug Design Generation of novel analogs with potentially enhanced biological activity. nih.gov
Pharmacophore Modeling Identification of key structural features for activity to guide virtual screening. fiveable.medntb.gov.ua
Molecular Docking Prediction of binding interactions and affinity of derivatives with biological targets. walshmedicalmedia.comresearchgate.net
Virtual Screening High-throughput computational search for new bioactive compounds based on the core scaffold. researchgate.net

Application of Machine Learning in Chemical Discovery and Optimization

Machine learning (ML) is revolutionizing chemical discovery by enabling the prediction of molecular properties and bioactivities with increasing accuracy. researchgate.netnih.govfrontiersin.org ML models can be trained on large datasets of chemical structures and their associated biological data to learn complex structure-activity relationships (SAR). nih.gov

For this compound, ML could be applied to:

Predict Bioactivity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives against various targets. researchgate.netnih.gov

Optimize Properties: Predict and optimize absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to improve the drug-likeness of new compounds. frontiersin.org

Reaction Prediction: Predict the outcomes and optimal conditions for synthetic reactions, aiding in the development of efficient synthetic routes. researchgate.netnih.gov

Exploration of Underexplored Biological Targets and Emerging Disease Areas

The benzhydrol scaffold is present in a variety of biologically active compounds, suggesting that this compound and its derivatives could have therapeutic potential in several disease areas. researchgate.netresearchgate.netnih.gov The presence of halogen atoms can further influence the biological activity of such compounds. nih.govresearchgate.net

Future research should focus on screening this compound and its analogs against a range of biological targets implicated in emerging diseases. mdpi.comoatext.commdpi.comhcplive.comnih.gov

Potential therapeutic areas for exploration include:

Anticancer Activity: Substituted benzhydrols have shown inhibitory effects on the growth of cancer cells. nih.gov Halogenated compounds, in particular, have been identified as having potent anticancer activity. nih.govresearchgate.netchemrxiv.orgnih.gov The this compound scaffold could be investigated for its potential to inhibit cancer-related targets like protein kinases or pathways such as NF-κB. nih.govoatext.com

Antimicrobial Activity: Benzhydrol derivatives have demonstrated activity against various bacteria and fungi. allenpress.comnih.govnih.govresearchgate.netfrontiersin.orgacs.orgresearchgate.net The development of new antimicrobial agents is crucial to combat rising drug resistance. derpharmachemica.com Screening against a panel of pathogenic microbes could reveal novel antifungal or antibacterial properties. allenpress.comnih.govresearchgate.net

Antiviral Activity: The diarylmethanol scaffold is found in some antiviral compounds. nih.govmdpi.com Given the constant threat of emerging viral diseases, screening for activity against viruses like SARS-CoV and others is a promising research direction. nih.gov

Neuroprotective Effects: Certain phenolic compounds and benzofuran (B130515) derivatives have shown neuroprotective effects in models of neurodegenerative diseases like Alzheimer's. nih.govnih.gov The structural elements of this compound warrant investigation into its potential to mitigate oxidative stress, neuroinflammation, or other pathological processes in the central nervous system. nih.govnih.gov

Potential Therapeutic AreaRationale based on Related Compounds
Anticancer Benzhydrol and halogenated derivatives show anti-proliferative and cytotoxic effects in cancer cell lines. nih.govnih.govnih.gov
Antimicrobial Substituted benzhydrols and benzophenones exhibit activity against bacteria and yeasts. allenpress.comresearchgate.net Benzofuran derivatives show antifungal properties. researchgate.net
Antiviral Related scaffolds have shown activity against various viruses, including SARS-CoV. nih.govmdpi.com
Neuroprotection Similar phenolic and heterocyclic structures have demonstrated neuroprotective and anti-inflammatory effects. nih.govnih.gov

Potential in Materials Science and Specialty Chemicals Development

The exploration of this compound in materials science is primarily centered on its potential as a building block for novel polymers and functional materials. The hydroxyl group of the benzhydrol moiety serves as a key site for chemical modification, allowing for its incorporation into various polymer backbones or as a pendant group. This versatility could lead to the creation of materials with tailored optical, thermal, and mechanical properties.

The benzhydrol scaffold is structurally related to benzophenone, a well-known photoinitiator. This similarity suggests that this compound could be investigated as a potential photoinitiator or as a precursor to novel photoinitiators. Upon exposure to ultraviolet (UV) radiation, benzhydrols can generate free radicals, which can initiate polymerization reactions. The presence of halogen atoms (chlorine and fluorine) can influence the compound's absorption spectrum and the efficiency of radical generation, potentially allowing for the development of photoinitiators with specific activation wavelengths.

Furthermore, the aromatic rings in this compound enable it to absorb UV radiation. This intrinsic property makes it a candidate for investigation as a UV absorber or as a monomer for creating UV-protective coatings and materials. By incorporating this compound into a polymer matrix, it could help prevent the photodegradation of the material, thereby enhancing its durability and lifespan. Research in this area would involve characterizing the compound's UV absorption profile and its stability under prolonged UV exposure.

Below is an illustrative table outlining the type of data that would be gathered in such an investigation, comparing the hypothetical properties of this compound with a standard photoinitiator like benzophenone.

PropertyBenzophenone (Standard)This compound (Hypothetical)
Molar Absorptivity (ε) at λmax ~100-200 L mol⁻¹ cm⁻¹ at 340-350 nmTo be determined
Maximum Absorption Wavelength (λmax) ~344 nmTo be determined
Quantum Yield of Intersystem Crossing ~0.9To be determined
Radical Generation Efficiency HighTo be determined

The development of functional materials with tunable properties represents a significant area of potential for this compound. The term "functional materials" refers to materials that possess specific properties or functions, such as conductivity, specific optical behavior, or responsiveness to external stimuli. The structure of this compound offers several avenues for creating such materials.

The hydroxyl group can be used to synthesize polyesters, polyethers, and polyurethanes through condensation polymerization with appropriate co-monomers. The properties of the resulting polymers would be influenced by the rigid benzhydrol unit and the electronic effects of the halogen and methyl substituents. For instance, the incorporation of this bulky, halogenated group could enhance the thermal stability and flame retardancy of the polymer.

Moreover, the reactivity of the aromatic rings could be exploited for further functionalization, leading to materials with tailored refractive indices, dielectric constants, or even liquid crystalline properties. The ability to modify the structure of this compound prior to or after polymerization opens up possibilities for creating a diverse range of materials from a single precursor.

The table below conceptualizes how different polymer properties could be tuned by incorporating this compound.

Polymer PropertyPotential Influence of this compoundTunability Mechanism
Glass Transition Temperature (Tg) Increase due to rigid benzhydrol coreVarying the concentration of the monomer in copolymers
Refractive Index Increase due to halogen atoms and aromatic ringsAltering the degree of halogenation or copolymer composition
Flame Retardancy Enhanced due to the presence of chlorineSynergistic effects with other flame-retardant additives
Solubility Modified by the interplay of the polar hydroxyl group and nonpolar aromatic ringsSelection of appropriate co-monomers and polymer architecture

Q & A

Q. What are the common synthetic routes for 3-Chloro-4-fluoro-3'-methylbenzhydrol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of substituted benzhydrol derivatives often involves multi-step reactions, such as chlorination/fluorination of precursor aldehydes followed by reduction. For example:
  • Chlorination : Chlorination of fluorinated benzaldehyde derivatives using FeCl₃ as a catalyst under controlled temperatures (e.g., 40–60°C) can introduce chloro groups regioselectively .
  • Reduction : Subsequent reduction of carbonyl groups (e.g., using NaBH₄ or catalytic hydrogenation) yields benzhydrol structures. Enzymatic synthesis pathways, such as those involving ester hydrolysis, may also influence reaction efficiency by minimizing side products .
    Key factors include catalyst choice, solvent polarity, and temperature control to avoid over-halogenation or decomposition.

Q. Which analytical techniques are most reliable for characterizing the purity and structural conformation of this compound?

  • Methodological Answer :
  • Chromatography : HPLC or GC-MS to assess purity, especially for detecting halogenated byproducts.
  • Spectroscopy :
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing chloro/fluoro/methyl groups).
  • IR Spectroscopy for identifying hydroxyl (-OH) and aromatic C-H stretches.
  • Melting Point Analysis : Sharp melting points (e.g., 211–212°C for analogous hydrochlorides) indicate high crystallinity and purity .
  • Single-Crystal X-ray Diffraction : Resolves stereochemical ambiguities, as demonstrated in crystallographic studies of related chloro-fluoro compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) models optimize the prediction of electronic properties and reaction pathways for this compound?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting thermochemical properties, such as atomization energies (average deviation <2.4 kcal/mol) . For this compound:
  • Electron Density Analysis : Use the Colle-Salvetti correlation-energy formula to model localized electron distributions in aromatic and hydroxyl groups .
  • Reaction Pathway Simulation : Compare activation energies of competing pathways (e.g., chlorination vs. fluorination) to identify kinetically favored routes.
    Basis sets like 6-311G++(d,p) are recommended for halogenated systems to account for polarization and diffuse effects.

Q. What strategies resolve contradictions in experimental data, such as inconsistent reaction yields or spectroscopic results?

  • Methodological Answer :
  • In Situ Monitoring : Use real-time techniques like FT-IR or Raman spectroscopy to track intermediate formation and identify side reactions (e.g., ester hydrolysis in enzymatic syntheses ).
  • Isotopic Labeling : Introduce ¹⁸O or deuterium labels to trace reaction mechanisms and validate proposed pathways.
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., temperature, catalyst loading) affecting yield discrepancies.

Q. How do structural modifications (e.g., altering substituent positions) impact the pharmacological potential of this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare bioactivity of analogs like 3-chlorosalicylates (pharmacological agents ) or trifluoromethyl derivatives (receptor-targeting motifs ).
  • Computational Docking : Simulate binding affinities with target enzymes (e.g., cytochrome P450) using molecular dynamics software (e.g., AutoDock Vina).
  • In Vitro Assays : Test cytotoxicity and metabolic stability in hepatic cell lines to prioritize derivatives for further development.

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Reactant of Route 1
Reactant of Route 1
3-Chloro-4-fluoro-3'-methylbenzhydrol
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-fluoro-3'-methylbenzhydrol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.